(Gly6)-locustapyrokinin
Overview
Description
(Gly6)-locustapyrokinin is a peptide compound that belongs to the pyrokinin family. Pyrokinins are a group of neuropeptides found in insects, playing crucial roles in various physiological processes such as reproduction, development, and metabolism. This compound is specifically characterized by the presence of a glycine residue at the sixth position in its amino acid sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Gly6)-locustapyrokinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Gly6)-locustapyrokinin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can alter disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
(Gly6)-locustapyrokinin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Medicine: Explored for its potential therapeutic effects, such as modulating neuropeptide activity in humans.
Industry: Utilized in the development of bioactive peptides for various applications, including agriculture and pharmaceuticals.
Mechanism of Action
(Gly6)-locustapyrokinin exerts its effects by binding to specific receptors on target cells, triggering a cascade of intracellular signaling pathways. These pathways can lead to various physiological responses, such as muscle contraction, hormone release, or changes in gene expression. The molecular targets of this compound include G-protein-coupled receptors (GPCRs) that mediate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrokinin: A broader family of neuropeptides with similar functions in insects.
Leucopyrokinin: Another pyrokinin analog with a leucine residue at a specific position.
Proctolin: A neuropeptide with similar physiological roles in insects.
Uniqueness
(Gly6)-locustapyrokinin is unique due to the presence of the glycine residue at the sixth position, which can influence its binding affinity and specificity for receptors. This structural variation can result in distinct biological activities compared to other pyrokinins.
Properties
IUPAC Name |
(3S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H117N23O24/c1-41(2)32-51(68(85)116)98-71(119)47(18-10-28-88-82(86)87)95-77(125)59-21-13-31-105(59)81(129)67(42(3)4)102-75(123)52(33-43-14-6-5-7-15-43)100-78(126)58-20-11-29-103(58)79(127)50(23-26-61(84)108)97-73(121)49(22-25-60(83)107)96-76(124)57-19-12-30-104(57)80(128)55(34-44-37-89-46-17-9-8-16-45(44)46)94-64(111)39-90-69(117)53(35-65(112)113)93-63(110)38-91-70(118)56(40-106)101-74(122)54(36-66(114)115)99-72(120)48-24-27-62(109)92-48/h5-9,14-17,37,41-42,47-59,67,89,106H,10-13,18-36,38-40H2,1-4H3,(H2,83,107)(H2,84,108)(H2,85,116)(H,90,117)(H,91,118)(H,92,109)(H,93,110)(H,94,111)(H,95,125)(H,96,124)(H,97,121)(H,98,119)(H,99,120)(H,100,126)(H,101,122)(H,102,123)(H,112,113)(H,114,115)(H4,86,87,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,67-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXVFKHFXVHKU-AOGKPFETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H117N23O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745543 | |
Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1808.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152575-14-9 | |
Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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